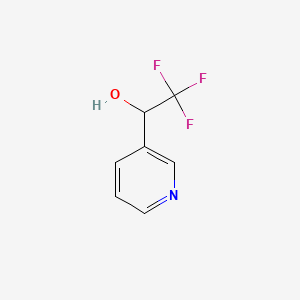

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol

Description

BenchChem offers high-quality 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-pyridin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4,6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXKPHQPUHHFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459014 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138624-99-4 | |

| Record name | α-(Trifluoromethyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138624-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral fluoroalcohol, 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol. This compound is of significant interest in medicinal chemistry and drug development due to the prevalence of the trifluoromethyl-substituted alcohol moiety in bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide combines theoretical predictions with established principles of spectroscopic interpretation to provide a robust analytical framework for this compound. Detailed experimental protocols for data acquisition are also presented to ensure methodological rigor.

Introduction: The Significance of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (CF₃) is a particularly valued substituent in pharmaceutical design. Consequently, trifluoromethyl carbinols, such as 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol (Figure 1), are crucial building blocks in the synthesis of novel therapeutic agents. The pyridine ring itself is a common feature in many drugs, contributing to aqueous solubility and offering a site for hydrogen bonding and potential metabolic pathways.

A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide aims to provide a detailed spectroscopic characterization to aid researchers in their synthetic and analytical endeavors.

Figure 1: Chemical Structure of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol Caption: The molecular structure of the target analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[1] Due to the limited availability of public experimental spectra for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol, the following data are based on predictive models and analysis of analogous structures.[2][3][4]

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyridine ring and the ethanolic backbone.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2' | 8.6 - 8.7 | Doublet (d) | J = 2.0 |

| H-6' | 8.5 - 8.6 | Doublet of Doublets (dd) | J = 4.8, 1.6 |

| H-4' | 7.8 - 7.9 | Doublet of Triplets (dt) | J = 8.0, 2.0 |

| H-5' | 7.3 - 7.4 | Doublet of Doublets (dd) | J = 8.0, 4.8 |

| CH-OH | 5.1 - 5.2 | Quartet (q) | J = 6.8 |

| OH | (Broad singlet, variable) | Singlet (s) | - |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

Aromatic Region (7.3 - 8.7 ppm): The four protons on the 3-substituted pyridine ring are expected to be in the downfield region due to the deshielding effect of the aromatic ring current. H-2' and H-6' are the most deshielded due to their proximity to the electronegative nitrogen atom. The specific splitting patterns arise from coupling to neighboring protons.

-

Carbinol Proton (5.1 - 5.2 ppm): The proton attached to the carbon bearing the hydroxyl and trifluoromethyl groups (CH-OH) is expected to appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group. This is a characteristic feature of trifluoromethyl carbinols.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet and may exchange with deuterium in D₂O, leading to its disappearance from the spectrum.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (Hz) |

| C-2' | ~149 | Singlet | - |

| C-6' | ~148 | Singlet | - |

| C-4' | ~135 | Singlet | - |

| C-3' | ~134 | Singlet | - |

| C-5' | ~123 | Singlet | - |

| CF₃ | ~124 | Quartet | ¹JCF ≈ 280 |

| CH-OH | ~72 | Quartet | ²JCF ≈ 32 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Aromatic Carbons (123 - 149 ppm): The pyridine ring carbons resonate in the typical aromatic region.

-

Trifluoromethyl Carbon (~124 ppm): The carbon of the CF₃ group will appear as a quartet due to the large one-bond coupling to the three fluorine atoms (¹JCF).

-

Carbinol Carbon (~72 ppm): The carbon atom bonded to the hydroxyl group and the CF₃ group will also show a quartet splitting, but with a smaller coupling constant due to the two-bond C-F coupling (²JCF).

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol.

Materials:

-

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol (5-25 mg for ¹H, 50-100 mg for ¹³C)[5]

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh the required amount of the compound.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical lock signal, ensuring optimal resolution.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Optimize the receiver gain.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Figure 2: NMR Experimental Workflow Caption: A schematic representation of the NMR data acquisition and analysis process.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7][8]

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=C, C=N (aromatic) | Stretching | 1400 - 1600 | Medium to Strong |

| C-F | Stretching | 1000 - 1400 | Strong |

| C-O | Stretching | 1050 - 1150 | Strong |

Expertise & Experience: Interpreting the IR Spectrum

-

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.[9]

-

C-F Stretches: The presence of the trifluoromethyl group will result in one or more strong absorption bands in the 1000-1400 cm⁻¹ region.

-

Aromatic Ring Vibrations: The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ range.

-

C-O Stretch: A strong absorption corresponding to the C-O single bond stretch is expected around 1050-1150 cm⁻¹.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain an IR spectrum of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol.

Materials:

-

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol (a small amount)

-

FTIR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Scan:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[6][8]

Expected Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular weight of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is 177.12 g/mol .[10] A peak at m/z = 177 corresponding to the molecular ion is expected, although it may be weak due to facile fragmentation.

-

Key Fragmentation Pathways:

-

Loss of CF₃: A significant fragment would likely arise from the cleavage of the C-C bond between the carbinol carbon and the trifluoromethyl group, resulting in a fragment at m/z = 108 ([M-CF₃]⁺).

-

Formation of the Pyridinium Ion: Cleavage of the bond between the pyridine ring and the ethanol side chain could lead to the formation of the pyridinium cation or related fragments.

-

Figure 3: Predicted Mass Spectrometry Fragmentation Caption: Major fragmentation pathways for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol under EI-MS conditions.

Experimental Protocol for Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol.

Materials:

-

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol

-

A suitable volatile solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer with an EI source (e.g., GC-MS or direct insertion probe)

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile solvent to create a dilute solution.

-

-

Instrument Setup:

-

Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine - PFTBA).

-

Set the ionization energy (typically 70 eV for EI).

-

Set the mass range to be scanned (e.g., m/z 40-400).

-

-

Sample Introduction:

-

GC-MS: Inject the sample solution into the gas chromatograph. The compound will be separated from the solvent and introduced into the mass spectrometer.

-

Direct Insertion Probe: Place a small amount of the sample on the probe, insert it into the vacuum system, and gently heat to volatilize the sample into the ion source.

-

-

Data Acquisition:

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce structural information and confirm the identity of the compound.

-

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol. By combining predicted NMR data with the analysis of expected IR and MS features, a comprehensive spectroscopic profile has been established. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data for this and similar compounds. A thorough understanding of these spectroscopic characteristics is essential for the successful synthesis, purification, and application of this important chemical building block in drug discovery and development.

References

-

Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

NMR Predictor. (n.d.). ChemAxon. Retrieved January 23, 2026, from [Link]

-

Structure Determination - Mass Spectrometry and Infrared Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

NMR spectroscopy of small molecules in solution. (2024, November 15). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol, 97% Purity, C7H6F3NO, 10 grams. (n.d.). CP Lab Safety. Retrieved January 23, 2026, from [Link]

-

Infrared Spectroscopy and Mass Spectrometry. (n.d.). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Conformation of 2,2,2-Trifluoroethanol and the Solvation Structure of Its 2-Fluoropyridine Clusters. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

-

NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]

-

1H NMR Spectrum (1D, 200 MHz, D2O, predicted). (n.d.). Human Metabolome Database. Retrieved January 23, 2026, from [Link]

-

Mass Spec and IR Spectroscopy in Organic Chem. (n.d.). Organic Chemistry Class Notes. Retrieved January 23, 2026, from [Link]

-

Ethanol, 2,2,2-trifluoro-. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]

-

NMR sample preparation guidelines. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

-

NMR of ethanol with ¹H and ¹³C. (2021, April 15). YouTube. Retrieved January 23, 2026, from [Link]

-

Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press. Retrieved January 23, 2026, from [Link]

-

NMR data collection and analysis protocol for high-throughput protein structure determination. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

1H NMR and 13C NMR spectra of stereoisomers of the methyl methacrylate “dimer”: Dimethyl 2‐methoxymethyl‐2,4‐dimethylglutarate. (2025, August 5). ResearchGate. Retrieved January 23, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 23, 2026, from [Link]

-

(Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. (2024, June 27). Comptes Rendus de l'Académie des Sciences. Retrieved January 23, 2026, from [Link]

-

NMR spectra of the amorphous form of AZD462 used for chemical shift... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. (1985, March 1). OSTI.GOV. Retrieved January 23, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 23, 2026, from [Link]

-

Organic analysis - mass spectrometry and infrared spectroscopy (3.3.6). (n.d.). Medify. Retrieved January 23, 2026, from [Link]

Sources

- 1. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 8. fiveable.me [fiveable.me]

- 9. app.medify.co [app.medify.co]

- 10. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol

Introduction

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is a key chiral building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique structure, incorporating both a pyridine ring and a trifluoromethyl group, imparts specific biological activities and chemical properties. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, while the pyridine moiety offers a site for hydrogen bonding and potential metabolic pathways. Accurate and comprehensive analytical characterization of this molecule is therefore paramount during drug discovery, development, and quality control processes.

This technical guide provides a detailed exploration of the mass spectrometric analysis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a deep dive into the rationale behind experimental choices, ensuring a robust and self-validating analytical approach. The information presented herein is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the mass spectrometric behavior of this important fluorinated pyridine derivative.

Molecular Characteristics

A foundational understanding of the physicochemical properties of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is essential for developing an effective mass spectrometry method.

| Property | Value | Source |

| CAS Number | 138624-99-4 | ChemicalBook[1] |

| Molecular Formula | C₇H₆F₃NO | ChemicalBook[1] |

| Molecular Weight | 177.13 g/mol | Calculated |

| Appearance | White to off-white solid | ChemicalBook[1] |

| pKa (Pyridine Nitrogen) | ~5.2 (estimated for pyridine) | N/A |

The presence of the basic pyridine nitrogen makes this molecule particularly amenable to analysis by positive-ion electrospray ionization (ESI) mass spectrometry. The trifluoromethyl group, being highly electronegative, influences the molecule's electronic properties and fragmentation behavior.

Mass Spectrometry Analysis: A Strategic Approach

The analysis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol by mass spectrometry necessitates a multi-faceted approach, from meticulous sample preparation to the selection of the optimal ionization technique and a predictive understanding of its fragmentation pathways.

Experimental Workflow

A typical workflow for the analysis of this compound is outlined below. The rationale behind each step is to ensure data integrity and reproducibility.

Sources

An In-depth Technical Guide to the Infrared Spectrum of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol

Introduction: Unveiling the Molecular Vibrations of a Key Pharmaceutical Building Block

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol, a fluorinated pyridinemethanol derivative, represents a significant structural motif in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine ring, a common feature in many pharmaceuticals, provides a key site for hydrogen bonding and other intermolecular interactions. Understanding the precise molecular structure and vibrational properties of this compound is therefore paramount for its effective use in drug discovery and development.

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that provides a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups. This guide offers a comprehensive analysis of the expected infrared spectrum of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol, provides a detailed protocol for acquiring a high-quality spectrum, and interprets the key spectral features based on established principles and data from analogous compounds. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this important chemical entity.

Molecular Structure and Predicted Vibrational Modes

The molecular structure of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol combines the characteristic features of a trifluoro-substituted alkanol and a 3-substituted pyridine ring. The interplay of these two moieties gives rise to a complex and informative infrared spectrum.

Caption: Molecular structure of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol.

Based on the analysis of its constituent functional groups, the following table summarizes the predicted key infrared absorption bands for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol. These predictions are derived from established spectral correlation charts and experimental data for structurally related molecules such as 2,2,2-trifluoroethanol and various pyridine derivatives[1][2][3].

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Rationale and Comments |

| 3400 - 3200 | O-H stretching | Alcohol (-OH) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. The exact position and shape will be sensitive to the sample concentration and phase (solid, liquid, or in solution)[4]. |

| 3100 - 3000 | C-H stretching | Aromatic (Pyridine) | Medium to Weak | Characteristic of C-H bonds on the pyridine ring. |

| 2980 - 2850 | C-H stretching | Aliphatic (CH) | Weak | Arises from the single C-H bond on the carbon bearing the hydroxyl group. |

| 1600 - 1570 | C=C & C=N stretching | Pyridine Ring | Medium to Strong | These are characteristic ring stretching vibrations of the pyridine moiety[3]. |

| 1480 - 1420 | C=C & C=N stretching | Pyridine Ring | Medium to Strong | Further characteristic ring stretching vibrations. |

| 1300 - 1100 | C-F stretching | Trifluoromethyl (-CF₃) | Very Strong | The C-F stretching vibrations in trifluoromethyl groups are typically very intense and appear as a series of strong bands in this region[2][5]. This is one of the most prominent features of the spectrum. |

| 1150 - 1050 | C-O stretching | Alcohol (C-OH) | Strong | The stretching vibration of the carbon-oxygen single bond. |

| 900 - 650 | C-H out-of-plane bending | Aromatic (Pyridine) | Medium to Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the pyridine ring. |

Experimental Protocol for High-Quality FT-IR Spectrum Acquisition

To ensure the acquisition of a reliable and reproducible infrared spectrum of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol, the following detailed protocol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended. ATR is a preferred method for solid and liquid samples as it requires minimal sample preparation.

Caption: Experimental workflow for FT-IR analysis.

1. Instrument Preparation and Verification:

- Rationale: To ensure the instrument is functioning correctly and to minimize atmospheric interference.

- Procedure:

- Ensure the FT-IR spectrometer, such as a PerkinElmer Spectrum Two™ or similar, has been powered on for at least 30 minutes to allow the source and detector to stabilize.

- Purge the sample compartment with dry nitrogen or dry air to reduce interference from atmospheric water vapor and carbon dioxide.

- Perform an instrument performance verification using a standard polystyrene film to confirm wavenumber accuracy and resolution.

2. Background Spectrum Acquisition:

- Rationale: To measure the spectrum of the empty sample compartment and ATR crystal, which will be subtracted from the sample spectrum to yield the spectrum of the sample alone.

- Procedure:

- Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a solvent-moistened wipe (e.g., isopropanol) and allow to dry completely.

- Acquire a background spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

3. Sample Preparation and Loading:

- Rationale: To ensure good contact between the sample and the ATR crystal for a strong signal.

- Procedure:

- Place a small amount of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol (a few milligrams if solid, or a single drop if liquid) onto the center of the ATR crystal.

- Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring intimate contact with the crystal.

4. Sample Spectrum Acquisition:

- Rationale: To collect the infrared spectrum of the sample.

- Procedure:

- Acquire the sample spectrum using the same acquisition parameters as the background (e.g., 32 or 64 scans at 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

5. Data Processing:

- Rationale: To convert the raw data into a readily interpretable spectrum.

- Procedure:

- The software will perform a Fourier transform on the collected interferogram to generate the spectrum.

- Apply an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

- Perform a baseline correction if necessary to remove any broad, underlying features.

Interpretation of the Infrared Spectrum: A Guide for the Analyst

The resulting infrared spectrum should be interpreted by correlating the observed absorption bands with the predicted vibrational modes from the table above.

-

The O-H Stretching Region (3400 - 3200 cm⁻¹): A prominent, broad absorption in this region is the primary indicator of the alcohol functional group. Its broadness is a direct consequence of hydrogen bonding, a key intermolecular interaction for this molecule.

-

The C-F Stretching Region (1300 - 1100 cm⁻¹): The most intense and characteristic feature of the spectrum will be a series of very strong absorptions in this region. These are due to the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group. The high intensity is due to the large change in dipole moment during these vibrations. The presence of these strong bands is definitive evidence for the trifluoromethyl moiety.

-

The Pyridine Ring Vibrations (1600 - 1420 cm⁻¹): A set of medium to strong bands in this "fingerprint" region confirms the presence of the pyridine ring. The exact positions of these bands can be subtly influenced by the substitution pattern and the electronic effects of the trifluoroethanol substituent.

-

The C-O Stretching Region (1150 - 1050 cm⁻¹): A strong band in this region, corresponding to the C-O stretch of the secondary alcohol, should be clearly visible. It may overlap with the strong C-F absorptions, but should be distinguishable.

Conclusion: A Powerful Tool for Structural Verification

Infrared spectroscopy provides a rapid and definitive method for the structural verification and quality control of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol. By following the detailed protocol and understanding the key spectral features outlined in this guide, researchers and drug development professionals can confidently identify this important molecule and gain insights into its vibrational properties. The characteristic strong absorptions of the trifluoromethyl group, combined with the distinct features of the alcohol and pyridine moieties, create a unique spectral fingerprint that is invaluable for chemical synthesis and characterization.

References

-

CP Lab Safety. (n.d.). 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol, 97% Purity, C7H6F3NO, 10 grams. Retrieved from [Link]

-

Dalton Transactions. (n.d.). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Retrieved from [Link]

-

MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2,2,2-trifluoro-. Retrieved from [Link]

-

PMC - NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link]

-

ScienceDirect. (n.d.). Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. Retrieved from [Link]

Sources

- 1. 2,2,2-Trifluoroethanol(75-89-8) IR Spectrum [chemicalbook.com]

- 2. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]

- 3. Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Asymmetric Synthesis of Chiral 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol: A Guide to Application and Protocols

Introduction: The Significance of Chiral Fluorinated Pyridyl Alcohols

The incorporation of fluorine atoms into pharmacologically active molecules is a powerful strategy in modern drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. The chiral trifluoromethyl carbinol moiety, particularly when attached to a heteroaromatic scaffold such as pyridine, represents a key structural motif in a variety of pharmaceutical candidates. 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is a valuable chiral building block, and its enantioselective synthesis is of paramount importance for the development of novel therapeutics. This technical guide provides an in-depth overview of the primary asymmetric methods for the synthesis of this target molecule, complete with detailed application notes and step-by-step protocols for researchers in the fields of medicinal chemistry and process development.

The primary challenge in the synthesis of chiral 2,2,2-trifluoro-1-(pyridin-3-yl)ethanol lies in the stereoselective reduction of the prochiral ketone, 3-(trifluoroacetyl)pyridine. This guide will explore three major catalytic approaches to achieve this transformation with high enantioselectivity: transition-metal-catalyzed asymmetric (transfer) hydrogenation, biocatalytic reduction, and organocatalytic methods. Each section will delve into the mechanistic underpinnings of the catalytic system, provide practical guidance on experimental execution, and discuss the relative advantages and limitations of each approach.

I. Transition-Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Transition-metal catalysis stands as a cornerstone of asymmetric synthesis, offering high efficiency and enantioselectivity for a broad range of transformations. For the synthesis of chiral 2,2,2-trifluoro-1-(pyridin-3-yl)ethanol, ruthenium (Ru) and rhodium (Rh) complexes featuring chiral ligands have proven to be particularly effective. These catalysts facilitate the stereoselective transfer of hydrogen to the carbonyl group of 3-(trifluoroacetyl)pyridine, either from hydrogen gas (asymmetric hydrogenation) or from a hydrogen donor molecule like isopropanol or formic acid (asymmetric transfer hydrogenation).

The exceptional performance of these catalytic systems stems from the formation of a chiral pocket around the metal center by the ligand, which dictates the facial selectivity of the hydride attack on the coordinated ketone. The choice of ligand is therefore critical to achieving high enantiomeric excess (ee).

A. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Ruthenium catalysts, particularly those based on the [(R,R)-TsDPEN] ligand, are highly effective for the asymmetric transfer hydrogenation of aryl ketones. The mechanism involves the formation of a ruthenium-hydride species which then transfers the hydride to the ketone in a stereoselective manner.

Experimental Workflow: Ru-Catalyzed ATH

Caption: Workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of 3-(Trifluoroacetyl)pyridine

This protocol is adapted from the general procedures for asymmetric transfer hydrogenation of ketones using Ru-TsDPEN catalysts.[1][2][3][4]

Materials:

-

[RuCl2(p-cymene)]2

-

(R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

-

3-(Trifluoroacetyl)pyridine

-

Formic acid/triethylamine azeotropic mixture (5:2)

-

Anhydrous Dichloromethane (DCM) or Isopropanol

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl2(p-cymene)]2 (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol) in anhydrous DCM or isopropanol (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate Schlenk flask, dissolve 3-(trifluoroacetyl)pyridine (1.0 mmol) in the same solvent (5 mL).

-

Hydrogenation: To the substrate solution, add the freshly prepared catalyst solution followed by the formic acid/triethylamine azeotrope (5 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the purified 2,2,2-trifluoro-1-(pyridin-3-yl)ethanol by chiral High-Performance Liquid Chromatography (HPLC) or GC.

B. Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes with chiral diphosphine ligands, such as Josiphos, are highly effective for the asymmetric hydrogenation of ketones with molecular hydrogen.[5][6] These reactions often require higher pressures of hydrogen but can provide excellent enantioselectivities.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of 3-(Trifluoroacetyl)pyridine

This protocol is based on established methods for the Rh-catalyzed hydrogenation of aryl ketones.[5][7]

Materials:

-

[Rh(cod)Cl]2 (cod = 1,5-cyclooctadiene)

-

Josiphos-type ligand (e.g., (R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine)

-

3-(Trifluoroacetyl)pyridine

-

Anhydrous Methanol or other suitable solvent

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

Procedure:

-

Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, mix [Rh(cod)Cl]2 and the Josiphos ligand in a 1:2.2 molar ratio in anhydrous methanol. Stir for 30 minutes.

-

Reaction Setup: In an autoclave, dissolve 3-(trifluoroacetyl)pyridine (1.0 mmol) in anhydrous methanol.

-

Hydrogenation: Add the catalyst solution to the autoclave (typically 0.1-1 mol% catalyst loading). Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 bar).

-

Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature until the hydrogen uptake ceases or the reaction is complete as determined by GC analysis.

-

Work-up and Analysis: Carefully vent the autoclave. Concentrate the reaction mixture and purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.

II. Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Whole microbial cells or isolated enzymes (ketoreductases) can reduce ketones to chiral alcohols with exceptional enantioselectivity under mild aqueous conditions. A variety of microorganisms, such as Candida maris and Lactobacillus species, have been shown to be effective for the asymmetric reduction of pyridyl ketones.[8]

The key to a successful biocatalytic reduction is the selection of a suitable microorganism or enzyme that exhibits high activity and the desired stereoselectivity for the target substrate. The cofactor, typically NADPH or NADH, is regenerated by the microorganism's metabolism, often by using a co-substrate like glucose or isopropanol.

Biocatalytic Reduction Pathway

Caption: General scheme for biocatalytic ketone reduction with cofactor regeneration.

Protocol 3: Whole-Cell Bioreduction of 3-(Trifluoroacetyl)pyridine

This protocol is a generalized procedure based on the use of whole microbial cells for asymmetric ketone reduction.[8]

Materials:

-

Culture of a suitable microorganism (e.g., Candida maris IFO10003)

-

Growth medium (e.g., YM broth)

-

Phosphate buffer (pH 7.0)

-

3-(Trifluoroacetyl)pyridine

-

Glucose (as a co-substrate for cofactor regeneration)

-

Shaking incubator

-

Centrifuge

Procedure:

-

Cell Culture: Inoculate the growth medium with the selected microorganism and incubate under appropriate conditions (e.g., 30 °C, 200 rpm) for 24-48 hours.

-

Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

-

Bioreduction: To the cell suspension, add glucose (e.g., 50 mM) and 3-(trifluoroacetyl)pyridine (e.g., 10 mM). The substrate can be added directly or dissolved in a water-miscible co-solvent like DMSO to improve solubility.

-

Reaction: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30 °C). Monitor the conversion of the ketone and the formation of the alcohol by GC or HPLC.

-

Work-up: After the reaction reaches completion, remove the cells by centrifugation. Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: Dry the combined organic extracts, concentrate, and purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.

III. Organocatalytic Asymmetric Reduction

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of an organocatalytic method for the enantioselective reduction of ketones.[9][10][11][12][13] This method employs a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., BH3·THF or catecholborane).

The CBS catalyst coordinates with both the borane and the ketone, bringing them into a well-defined transition state that directs the hydride transfer to one face of the carbonyl group, thus achieving high enantioselectivity.

Protocol 4: Corey-Bakshi-Shibata (CBS) Reduction of 3-(Trifluoroacetyl)pyridine

This is a general protocol for the CBS reduction of prochiral ketones.[9][10][11][12][13]

Materials:

-

(S)- or (R)-Me-CBS catalyst (as a solution in toluene)

-

Borane-dimethyl sulfide complex (BH3·SMe2) or Borane-THF complex (BH3·THF)

-

3-(Trifluoroacetyl)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1N)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, add the CBS catalyst (5-10 mol%) and anhydrous THF. Cool the solution to -20 °C.

-

Borane Addition: Slowly add the borane reagent (0.6-1.0 equivalents) to the catalyst solution while maintaining the temperature.

-

Substrate Addition: Dissolve 3-(trifluoroacetyl)pyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over a period of 30 minutes.

-

Reaction: Stir the reaction at -20 °C until completion (typically 1-2 hours), as monitored by TLC.

-

Quenching: Slowly add methanol to quench the excess borane. Allow the mixture to warm to room temperature.

-

Work-up: Add 1N HCl and stir for 30 minutes. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography. Determine the enantiomeric excess using chiral HPLC or GC.

Data Presentation: Comparison of Asymmetric Synthesis Methods

| Method | Catalyst/Biocatalyst | Typical Yield (%) | Typical ee (%) | Advantages | Disadvantages |

| Ru-catalyzed ATH | [RuCl2(p-cymene)]2 / (R,R)-TsDPEN | 85-95 | >95 | Mild conditions, high yields and ee, operational simplicity. | Requires precious metal catalyst and chiral ligand. |

| Rh-catalyzed AH | [Rh(cod)Cl]2 / Josiphos | 90-99 | >98 | Very high enantioselectivity, broad substrate scope. | Requires high-pressure equipment, precious metal catalyst. |

| Biocatalysis | Candida maris / Lactobacillus sp. | 70-99 | >99 | Environmentally friendly, mild aqueous conditions, high ee. | Substrate scope can be limited, requires fermentation and cell handling. |

| CBS Reduction | (S)- or (R)-Me-CBS / Borane | 80-95 | >95 | Predictable stereochemistry, commercially available catalyst. | Requires stoichiometric borane reagent, sensitive to moisture. |

Conclusion and Future Perspectives

The asymmetric synthesis of 2,2,2-trifluoro-1-(pyridin-3-yl)ethanol can be effectively achieved through several catalytic methodologies. Transition-metal-catalyzed hydrogenation and transfer hydrogenation offer robust and high-yielding routes with excellent enantioselectivity, making them suitable for both laboratory and industrial-scale synthesis. Biocatalysis presents a green and highly selective alternative, particularly attractive for its mild reaction conditions and potential for cost-effectiveness at scale, provided a suitable enzyme can be identified and optimized. Organocatalytic methods, such as the CBS reduction, provide a valuable metal-free option with predictable stereochemical outcomes.

The choice of the optimal method will depend on various factors, including the desired scale of the synthesis, cost considerations, available equipment, and environmental impact. Future research in this area will likely focus on the development of more active and robust catalysts, particularly non-precious metal catalysts, and the discovery of novel enzymes with broader substrate scopes and improved process efficiency through protein engineering and directed evolution. The continued advancement in these asymmetric synthesis techniques will undoubtedly facilitate the discovery and development of next-generation pharmaceuticals incorporating this important chiral building block.

References

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

-

Brüning, F., Nagae, H., Käch, D., Mashima, K., & Togni, A. (2019). Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands. Chemistry – A European Journal, 25(46), 10818-10822. [Link]

-

Kawano, S., Horikawa, M., Yasohara, Y., & Hasegawa, J. (2003). Microbial Enantioselective Reduction of Acetylpyridine Derivatives. Bioscience, Biotechnology, and Biochemistry, 67(4), 809-814. [Link]

-

Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

-

Asymmetric transfer hydrogenation over Ru/TsDPEN catalysts supported on siliceous mesocellular foam. (2014). Catalysis Science & Technology. [Link]

-

Asymmetric Partial Reductions of Pyridines. (2025). Trends in Chemistry. [Link]

-

Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. (2020). ChemistrySelect. [Link]

-

Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (2014). In Catalysis in the Pharmaceutical Industry. [Link]

-

Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. (2018). Angewandte Chemie International Edition. [Link]

-

Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. (2020). ChemistrySelect. [Link]

-

Modified Cellulose with BINAP-Supported Rh as an Efficient Heterogeneous Catalyst for Asymmetric Hydrogenation. (2022). Molecules. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

-

Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021). YouTube. [Link]

-

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. (2021). Organic Letters. [Link]

-

Enantioselective Hydrogenations. May Group, University of Georgia. [Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

-

Asymmetric Transfer Hydrogenation of Heterocyclic Compounds in Continuous Flow Using an Immobilized Chiral Phosphoric Acid as the Catalyst. (2021). ChemRxiv. [Link]

-

Corey (Corey‐Bakshi‐Shibata; CBS) reduction. ResearchGate. [Link]

-

Organocatalytic Enantioselective Reduction of Pyridines. (2007). Angewandte Chemie International Edition. [Link]

-

Name Reactions and Catalysts Developed by Indian Chemists. (2023). Resonance. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. air.unimi.it [air.unimi.it]

- 7. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 8. Microbial enantioselective reduction of acetylpyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

Optimal Synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol: A Detailed Guide for Researchers

Introduction: The Significance of a Fluorinated Pyridyl Moiety

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is a key building block in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. The pyridine ring, a common scaffold in pharmaceuticals, provides a key point of interaction with biological targets. This guide offers a comprehensive overview of the optimal reaction conditions for the synthesis of this valuable compound, providing detailed protocols and insights into the underlying chemical principles.

Strategic Approaches to Synthesis

Two primary retrosynthetic disconnections are commonly employed for the synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

Caption: Retrosynthetic analysis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol.

Strategy 1 involves the reaction of a 3-pyridyl organometallic reagent (nucleophile) with a trifluoroacetaldehyde equivalent (electrophile). This approach is advantageous when 3-halopyridines are readily available for the generation of the organometallic species.

Strategy 2 utilizes a trifluoromethyl nucleophile, such as the Ruppert-Prakash reagent (TMSCF₃), which adds to 3-pyridinecarboxaldehyde (electrophile). This is often the preferred method due to the commercial availability and stability of the reagents.

Protocol 1: Synthesis via Ruppert-Prakash Reagent and 3-Pyridinecarboxaldehyde

This protocol details the nucleophilic trifluoromethylation of 3-pyridinecarboxaldehyde using trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent). The reaction is typically initiated by a catalytic amount of a fluoride source.

Reaction Mechanism Workflow

Caption: Workflow for the Ruppert-Prakash trifluoromethylation reaction.

Experimental Protocol

Materials:

-

3-Pyridinecarboxaldehyde

-

Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-pyridinecarboxaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trimethyl(trifluoromethyl)silane (1.5 eq) to the stirred solution.

-

Add a catalytic amount of TBAF solution (0.1 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x ).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Optimal Reaction Conditions

| Parameter | Optimal Condition | Rationale |

| Solvent | Anhydrous THF | Aprotic and effectively solubilizes the reactants. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction, followed by room temperature to ensure completion. |

| Initiator | TBAF (catalytic) | A convenient source of fluoride ions to activate the Ruppert-Prakash reagent. |

| Stoichiometry | 1.5 eq of TMSCF₃ | An excess of the trifluoromethylating agent ensures complete conversion of the aldehyde. |

| Workup | Acidic quench | Protonates the intermediate alkoxide and facilitates the removal of the silyl protecting group. |

Protocol 2: Enantioselective Synthesis

For applications requiring a specific enantiomer of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol, an asymmetric synthesis approach is necessary. This can be achieved through the use of a chiral catalyst in the trifluoromethylation reaction or by enzymatic reduction of a corresponding ketone precursor.

Asymmetric Trifluoromethylation using a Chiral Catalyst

This method employs a chiral ligand in conjunction with a metal catalyst to induce enantioselectivity in the addition of the trifluoromethyl group to 3-pyridinecarboxaldehyde.

Note: The development of highly enantioselective methods for the trifluoromethylation of heteroaromatic aldehydes is an active area of research. The specific catalyst and conditions will depend on the chosen catalytic system. Researchers should consult recent literature for the most effective methods.[1]

Purification and Characterization

Purification

Flash column chromatography is the most common method for purifying the final product. A gradient elution of ethyl acetate in hexanes on silica gel typically provides the pure compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will show characteristic signals for the pyridyl protons, the methine proton adjacent to the hydroxyl and trifluoromethyl groups (which will appear as a quartet due to coupling with the fluorine atoms), and the hydroxyl proton.

-

¹³C NMR: The carbon spectrum will show signals for the pyridine ring carbons, the carbon bearing the trifluoromethyl group (which will appear as a quartet due to C-F coupling), and the trifluoromethyl carbon itself.

-

¹⁹F NMR: The fluorine spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

High-Performance Liquid Chromatography (HPLC):

For enantioselective syntheses, chiral HPLC is essential to determine the enantiomeric excess (ee) of the product. A chiral stationary phase, such as a polysaccharide-based column, is typically used with a mobile phase consisting of a mixture of hexanes and isopropanol.[2]

Safety and Handling

-

Organometallic reagents and trifluoromethylating agents are often moisture-sensitive and pyrophoric. All reactions should be carried out under an inert atmosphere using anhydrous solvents and proper handling techniques.

-

Trifluoroacetaldehyde is a gas at room temperature and is toxic. It is often handled as its more stable ethyl hemiacetal derivative.[3]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

The synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is a critical process for the development of novel pharmaceuticals. The Ruppert-Prakash reaction provides a reliable and scalable method for its preparation. For enantiomerically pure compounds, asymmetric catalysis or enzymatic methods are employed. Careful optimization of reaction conditions and rigorous purification and characterization are essential for obtaining high-quality material for research and development.

References

-

Gong, Y., & Kato, K. (2004). Recent applications of trifluoroacetaldehyde ethyl hemiacetal for the synthesis of trifluoromethylated compounds. Current Organic Chemistry, 8(17), 1659-1677. Available at: [Link]

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786. Available at: [Link]

-

Organic Syntheses. Procedure for Grignard Reaction. Available at: [Link]

-

Phenomenex. Chiral HPLC Separations. Available at: [Link]

-

PubChem. 6-(Trifluoromethyl)pyridine-3-carboxaldehyde. Available at: [Link]

-

Royal Society of Chemistry. Enantioselective Synthesis of Tunable Chiral Pyridine–Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation. Available at: [Link]

-

Mykhailiuk, P. K. (2015). Asymmetric trifluoromethylation of aldehydes and ketones with the Ruppert–Prakash reagent. Tetrahedron Letters, 56(1), 23-26. Available at: [Link]

-

Quora. What is the importance of the reaction of ethyl magnesium bromide with acetaldehyde?. Available at: [Link]

Sources

- 1. Trifluoroethanol promoted formal nucleophilic substitution of indol-2-yl diaryl methanol for the synthesis of tetraarylmethanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]

- 3. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol

Welcome to the technical support guide for the synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is a valuable building block in medicinal chemistry and materials science, largely due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1][2] The most common and robust method for its synthesis is the nucleophilic trifluoromethylation of 3-pyridinecarboxaldehyde using trifluoromethyltrimethylsilane (TMSCF₃), widely known as the Ruppert-Prakash reagent.[3][4] This guide will focus primarily on this methodology while also addressing general principles applicable to related synthetic routes.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A low yield is the most common issue and can stem from several factors. A systematic evaluation of your reaction parameters is the key to identifying the root cause.

Causality & Solutions:

-

Reagent Quality and Stoichiometry:

-

The "Why": The Ruppert-Prakash reagent (TMSCF₃) is sensitive to moisture and can degrade over time. The aldehyde starting material, 3-pyridinecarboxaldehyde, can oxidize to nicotinic acid upon prolonged exposure to air. The fluoride initiator (e.g., TBAF) is highly hygroscopic. Any degradation or impurity in these key reagents will directly impact the yield.

-

The Fix:

-

Ensure 3-pyridinecarboxaldehyde is pure. If it has been stored for a long time, consider purifying it by distillation or column chromatography.

-

Use a fresh, high-purity bottle of TMSCF₃.

-

Use an anhydrous grade of the fluoride initiator. If using TBAF, it is often supplied as a solution in THF; ensure this solution is not old and has been stored under an inert atmosphere. A solid, anhydrous TBAF source is preferable if available.

-

A slight excess of TMSCF₃ (1.2-1.5 equivalents) is often beneficial to drive the reaction to completion.

-

-

-

Solvent and Reaction Conditions:

-

The "Why": The reaction mechanism involves the formation of a highly reactive, naked trifluoromethide anion ([CF₃]⁻).[5] This species is readily quenched by protic sources, particularly water. The choice of solvent and its absolute dryness are therefore critical for success.

-

The Fix:

-

Use an anhydrous, aprotic polar solvent. Tetrahydrofuran (THF) is the most common and effective choice.[3] Ensure the THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or use a high-quality anhydrous grade from a sealed bottle.

-

Run the reaction under a strictly inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques to exclude moisture and oxygen.

-

The reaction is typically initiated at 0 °C or lower to control the initial exotherm and then allowed to warm to room temperature.[2] Running the reaction at too high a temperature can promote side reactions.

-

-

-

Initiator (Catalyst) Activity:

-

The "Why": The reaction requires a catalytic amount of a nucleophilic activator to generate the trifluoromethide anion from TMSCF₃.[5] Fluoride ions (from TBAF, CsF, KF) are highly effective.[2][3] If the initiator is wet or otherwise deactivated, the reaction will not proceed efficiently.

-

The Fix:

-

Use a catalytic amount (5-10 mol%) of the initiator. Using too much can sometimes lead to side reactions.

-

Consider alternatives to TBAF. While common, its hygroscopic nature can be problematic. Potassium fluoride (KF) or cesium fluoride (CsF), when properly dried, can be excellent alternatives.[2][3]

-

-

Table 1: Comparison of Reaction Parameters for Yield Optimization

| Parameter | Sub-optimal Condition | Recommended Condition | Rationale |

| Solvent | Technical grade THF | Anhydrous THF (<50 ppm H₂O) | The trifluoromethide anion is highly basic and reacts readily with water. |

| Initiator | Hydrated TBAF solution | Anhydrous TBAF or dried KF/CsF | Water deactivates the initiator and quenches the reactive intermediate.[5] |

| Temperature | Addition at room temperature | Addition of TMSCF₃ at 0 °C, then warm to RT | Controls the initial exotherm and minimizes side product formation. |

| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents oxidation of the aldehyde and quenching by atmospheric moisture. |

Q2: The reaction seems to stall before completion, with starting material still present after prolonged reaction times. Why is this happening?

Reaction stalling is often related to the catalytic cycle of the initiator or insufficient reagent.

Causality & Solutions:

-

Initiator Deactivation: The fluoride initiator can be sequestered by side products or impurities, effectively removing it from the catalytic cycle. The silylated product itself can, in some cases, complex with the fluoride ion, though this is less common.

-

Insufficient Reagents: If the aldehyde is not completely pure or if some of the TMSCF₃ has degraded, the stoichiometry will be off, leaving unreacted starting material.

-

The Fix:

-

Re-initiate the Reaction: After confirming the stall (e.g., by TLC or GC-MS), a small, additional portion of the fluoride initiator (1-2 mol%) can be added to the reaction mixture to see if it restarts.

-

Add More TMSCF₃: If re-initiation does not work, it's possible the TMSCF₃ has been consumed. Add an additional portion (0.2-0.3 equivalents) and monitor for progress.

-

Future Prevention: For subsequent runs, ensure all reagents are of the highest purity and consider increasing the initial amount of TMSCF₃ to 1.5 equivalents.

-

Q3: I'm observing significant side product formation. What are these impurities and how can I minimize them?

The primary side reaction of concern is the self-condensation of the aldehyde, particularly under basic conditions which can be generated by certain initiators.

Causality & Solutions:

-

Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen (like 3-pyridinecarboxaldehyde) can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. While the trifluoromethide anion is the desired nucleophile, if the reaction conditions inadvertently become too basic, this side reaction can occur.

-

Minimization Strategies:

-

Control Initiator Concentration: Use only the required catalytic amount of the fluoride source (5-10 mol%).

-

Temperature Management: Maintain a low temperature (0 °C) during the addition of reagents to favor the desired nucleophilic trifluoromethylation over other pathways.

-

Choice of Initiator: Some non-fluoride based activators, like potassium alkoxides, have been shown to be highly effective and may offer a different reactivity profile that could suppress side reactions.[3]

-

Caption: Desired reaction pathway versus a potential side reaction.

Q4: My purification by column chromatography is challenging. What are some effective strategies?

The pyridine nitrogen in the product imparts a basic character, which can cause tailing on silica gel and make separation from polar impurities difficult.

Causality & Solutions:

-

The "Why": The lone pair on the pyridine nitrogen interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and resolution.

-

The Fix:

-

Base-Washed Silica: Use silica gel that has been pre-treated with a small amount of a non-nucleophilic base, such as triethylamine (Et₃N). A common practice is to add ~1% Et₃N to the eluent system (e.g., Hexane/Ethyl Acetate). This deactivates the acidic sites on the silica.

-

Alternative Sorbents: Consider using a less acidic stationary phase, such as neutral alumina, for the chromatography.

-

Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the pure product back into an organic solvent. This is often a highly effective purification step.

-

Frequently Asked Questions (FAQs)

Q1: What is a recommended standard procedure for synthesizing 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol?

The following protocol, based on the well-established Ruppert-Prakash reaction, serves as an excellent starting point.[3]

Experimental Protocol: Ruppert-Prakash Trifluoromethylation

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or N₂), add 3-pyridinecarboxaldehyde (1.0 eq).

-

Solvent Addition: Dissolve the aldehyde in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add trifluoromethyltrimethylsilane (TMSCF₃, 1.3 eq) to the solution via syringe.

-

Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 0.1 eq, 1.0 M in THF) dropwise to the stirred reaction mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting aldehyde.

-

Quenching: Upon completion, cool the reaction back to 0 °C and quench by the slow addition of 1M HCl. This step hydrolyzes the intermediate silyl ether to the final alcohol product.

-

Work-up: Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient, often with 1% triethylamine added to the eluent).

Sources

- 1. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethyl carbinol synthesis [organic-chemistry.org]

- 4. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

Optimization of temperature and catalysts for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol synthesis

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you to overcome common challenges and optimize your synthetic strategy for this critical fluorinated building block.

Introduction: The Synthetic Challenge

The asymmetric reduction of 3-(trifluoroacetyl)pyridine to produce enantiomerically enriched 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is a pivotal yet challenging transformation. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the ketone, but the presence of the pyridine ring introduces a significant hurdle: potential catalyst inhibition or poisoning through coordination of the nitrogen lone pair to the metal center. This guide provides a systematic approach to navigate these challenges, focusing on the optimization of catalyst systems and reaction temperature to achieve high yield and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalytic systems for the asymmetric reduction of 3-(trifluoroacetyl)pyridine?

A1: The most successful approaches for this transformation are asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH).[1][2]

-

Asymmetric Hydrogenation: This method typically employs Rhodium(I) or Ruthenium(II) complexes with chiral phosphine ligands. While highly effective, it often requires high pressures of hydrogen gas.

-

Asymmetric Transfer Hydrogenation (ATH): ATH is often more practical for laboratory-scale synthesis as it uses a hydrogen donor like isopropanol or a formic acid/triethylamine mixture, avoiding the need for high-pressure hydrogenation equipment.[3][4] Ruthenium(II) catalysts, particularly those based on the Noyori-type framework with ligands like N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are highly effective for this purpose.[4][5][6][7]

Q2: How does the pyridine moiety interfere with the catalyst, and how can this be mitigated?

A2: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center of the catalyst, leading to deactivation or inhibition. This is a common issue in the hydrogenation of pyridyl ketones.[2]

Mitigation Strategies:

-

Use of Additives: In some cases, the addition of a Lewis acid or a Brønsted acid can protonate the pyridine nitrogen, preventing its coordination to the catalyst. However, this must be carefully optimized as acidic conditions can also affect catalyst stability and enantioselectivity.

-

Catalyst Selection: Certain catalyst systems are inherently more tolerant to coordinating substrates. For instance, some Rh(I) complexes with specific chiral ligands have shown good performance.[2]

-

Pre-catalyst Activation: Activating the catalyst in situ under appropriate conditions can sometimes favor the desired catalytic cycle over catalyst inhibition.

Q3: What is the general effect of temperature on the yield and enantioselectivity of this reaction?

A3: The effect of temperature is a critical parameter that requires careful optimization.

-

Reaction Rate and Yield: Increasing the reaction temperature generally increases the rate of reaction, potentially leading to higher conversion and yield within a shorter timeframe.[8][9]

-

Enantioselectivity: The effect on enantioselectivity is more complex. For many asymmetric catalytic reactions, higher temperatures can lead to a decrease in enantioselectivity due to increased molecular motion and less effective stereochemical control in the transition state.[10] However, an optimal temperature often exists where the reaction proceeds at a reasonable rate without significantly compromising enantiomeric excess. It is common to find the highest enantioselectivities at temperatures between 20 and 30°C.[8]

Q4: What are the primary byproducts to expect in the reduction of 3-(trifluoroacetyl)pyridine?

A4: Besides unreacted starting material, potential byproducts can include:

-

Over-reduction products: While less common for this specific substrate, over-reduction of the pyridine ring is a theoretical possibility under harsh hydrogenation conditions.

-

Racemic product: If the catalyst is not performing optimally or if a non-catalytic reduction pathway is significant, a racemic mixture of the alcohol will be formed.

-

Borate esters: If using sodium borohydride as the reducing agent, especially in aprotic solvents, the formation of borate esters is the initial product, which is then hydrolyzed during workup.[11][12]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol.

| Problem | Potential Cause(s) | Suggested Solution(s) |